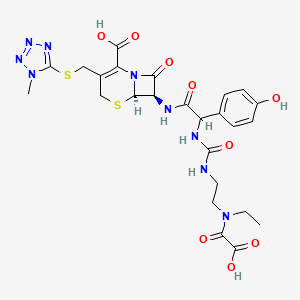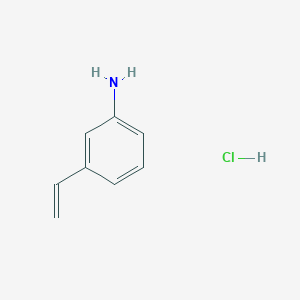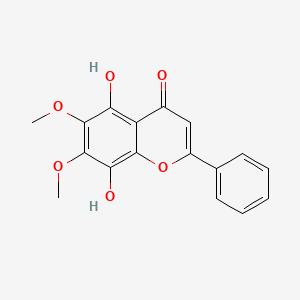
5,8-Dihydroxy-6,7-dimethoxyflavone
Descripción general
Descripción
5,8-Dihydroxy-6,7-dimethoxyflavone is a naturally occurring flavonoid compound isolated from the aerial parts of the plant Gnaphalium gaudichaudianum. This compound is known for its significant biological activities, particularly its antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxy-6,7-dimethoxyflavone typically involves several steps:
Starting Material: The synthesis often begins with a flavone backbone, such as 2-hydroxyacetophenone.
Methoxylation: Methoxylation of the hydroxyl groups at positions 6 and 7 is achieved using methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: Introduction of hydroxyl groups at positions 5 and 8 can be done through selective hydroxylation reactions using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve:
Extraction: Extracting the compound from natural sources such as Gnaphalium gaudichaudianum using solvents like ethanol or methanol.
Purification: Purification through techniques like column chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sulfuric acid or hydrochloric acid for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted flavones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5,8-Dihydroxy-6,7-dimethoxyflavone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying flavonoid chemistry and synthesis.
Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: Studied for its antitumor, antioxidant, and anti-inflammatory properties. It has shown potential in inhibiting the growth of cancer cells and protecting against oxidative stress.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism by which 5,8-Dihydroxy-6,7-dimethoxyflavone exerts its effects involves several molecular targets and pathways:
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways like NF-κB.
Comparación Con Compuestos Similares
5,7-Dihydroxy-6,8-dimethoxyflavone: Another flavonoid with similar structural features but differing in the position of hydroxyl and methoxy groups.
6,7-Dimethoxyflavone: Lacks the hydroxyl groups at positions 5 and 8, which may affect its biological activity.
5,8-Dihydroxyflavone: Lacks the methoxy groups at positions 6 and 7, leading to different chemical properties and reactivity.
Uniqueness: 5,8-Dihydroxy-6,7-dimethoxyflavone is unique due to its specific substitution pattern, which contributes to its distinct biological activities, particularly its potent antitumor effects. The presence of both hydroxyl and methoxy groups enhances its ability to interact with various biological targets and pathways.
Propiedades
IUPAC Name |
5,8-dihydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)14(20)17(16)22-2/h3-8,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSYNUMMIWXLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223451 | |
| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73202-52-5 | |
| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073202525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


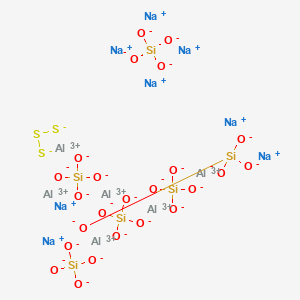
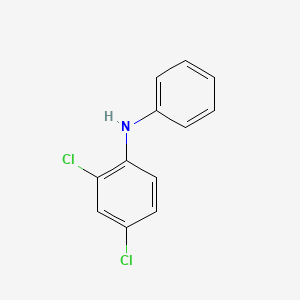
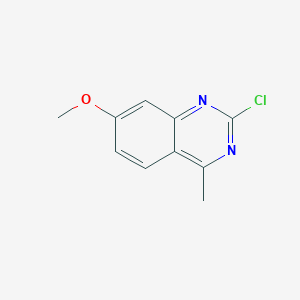
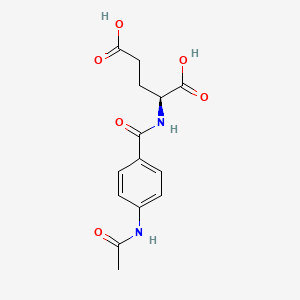
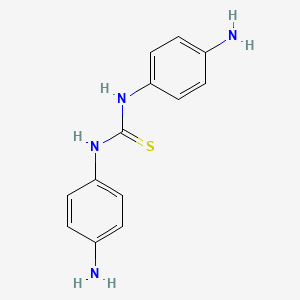
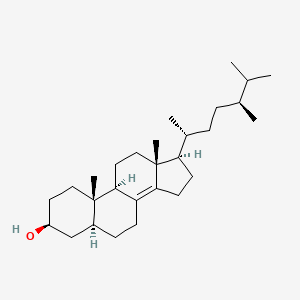
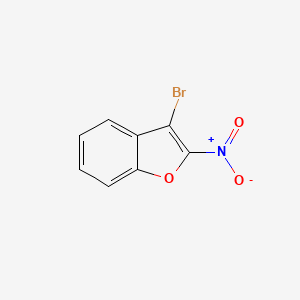
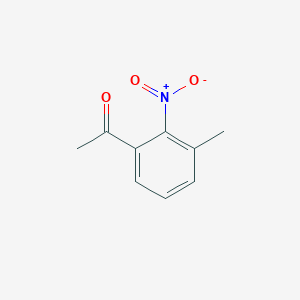
![3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B3339127.png)

![2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B3339134.png)
